molecular formula C7H5N3O5 B1662146 3,5-Dinitrobenzamide CAS No. 121-81-3

3,5-Dinitrobenzamide

Cat. No.: B1662146
CAS No.: 121-81-3
M. Wt: 211.13 g/mol
InChI Key: UUKWKUSGGZNXGA-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzamide is a compound that has been used in methods for continuously preparing amides from carboxylic acids by amidation . It has also been used as a feed additive to control coccidiosis in poultry .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of their antifungal properties . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular formula of this compound is C7H5N3O5, and its molecular weight is 211.13 g/mol . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The decomposition of this compound in aqueous solution during UV/H2O2 and UV/TiO2 oxidation processes has been investigated . The decomposition fits well with a fluence-based pseudo-first-order kinetics model .


Physical and Chemical Properties Analysis

This compound is a light yellow powder . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Environmental Applications

  • Removal from Wastewater: 3,5-Dinitrobenzamide, often used as a feed additive in poultry farming, can enter wastewater and surface water. Research has investigated its removal using advanced oxidation processes (AOPs), specifically UV/hydrogen peroxide (H2O2) and UV/titanium dioxide (TiO2) systems. These methods efficiently decompose organic contaminants, including this compound (Yan et al., 2017).

Material Science

  • Supramolecular Assemblies: Studies have shown that co-crystallization of this compound with other compounds, like 3,5-dinitrobenzonitrile, forms additive assemblies. These structures are significant in the field of crystal engineering, demonstrating simple addition of hydrogen-bonded networks (Pedireddi et al., 2003).

Medicinal Chemistry

  • Antitubercular Agents: A significant application of 3,5-dinitrobenzamides is in the development of antitubercular drugs. Compounds derived from 3,5-dinitrobenzamides have shown promising in vitro activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Li et al., 2018).

Analytical Chemistry

  • Biosensors: The development of biosensors using this compound derivatives has been explored. These include modified electrodes for the determination of biochemical compounds like glutathione and piroxicam (Karimi-Maleh et al., 2014).

Chemistry

  • Study of Polymorphism: Research on this compound has also focused on understanding its polymorphism and phase transformation behavior. This includes the preparation and analysis of different polymorphic forms of compounds like 4-amino-3,5-dinitrobenzamide, which is crucial for pharmaceutical and material sciences (Reddy et al., 2014).

Mechanism of Action

Target of Action

3,5-Dinitrobenzamide, also known as Nitromide, primarily targets the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . DprE1 is an essential enzyme in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Mode of Action

Nitromide interacts with its target, DprE1, through a hypoxia-activated prodrug mechanism . Under hypoxic conditions, Nitromide is reduced to its major intracellular metabolite, hydroxylamine PR-104H, which results in DNA cross-linking . This cross-linking is selective under hypoxic conditions, providing a mechanism for targeting hypoxic tumor cells .

Biochemical Pathways

The action of Nitromide affects the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . By inhibiting DprE1, Nitromide disrupts the production of arabinogalactan, leading to a compromised cell wall and cell death .

Pharmacokinetics

It’s known that nitromide is a prodrug that is activated under hypoxic conditions . This suggests that the drug may have good bioavailability in hypoxic environments, such as solid tumors .

Result of Action

The primary result of Nitromide’s action is the induction of cell death in targeted cells . By causing DNA cross-linking under hypoxic conditions, Nitromide induces significant cytotoxicity . This has been demonstrated in vitro, where Nitromide showed increased cytotoxicity under hypoxic conditions .

Action Environment

The efficacy and stability of Nitromide are influenced by the oxygen levels in the environment . Nitromide is a hypoxia-activated prodrug, meaning it is most effective in low-oxygen environments such as solid tumors . Therefore, the oxygenation status of the tumor microenvironment plays a crucial role in the drug’s efficacy .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3,5-Dinitrobenzamide . Personal protective equipment, including dust masks and chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Biochemical Analysis

Biochemical Properties

3,5-Dinitrobenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can be reduced to monoamino- and diamino-metabolites in vitro on anaerobic incubation with rat intestinal microflora . This suggests that this compound may play a role in certain biochemical reactions involving reduction processes .

Cellular Effects

The effects of this compound on cells are not fully understood. Some studies suggest that it may have anticancer properties. For example, 2-hydroxy-3,5-dinitrobenzamide, a derivative of this compound, has been reported to have anticancer effects in a mammary carcinogenesis-induced rat model .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves multiple steps. One study suggests that this compound and its derivatives may exert their effects through a mechanism involving the fungal cell membrane

Temporal Effects in Laboratory Settings

It is known that the compound undergoes various metabolic transformations over time

Dosage Effects in Animal Models

In animal models, the effects of this compound appear to vary with dosage. For instance, in a study on mammary carcinogenesis-induced rats, different doses of 2-hydroxy-3,5-dinitrobenzamide were administered, and a medium dose showed appreciable potential to reverse the abnormalities of various biochemical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been reported that this compound can be reduced to monoamino- and diamino-metabolites . This suggests that this compound may be involved in reduction processes in metabolic pathways .

Properties

IUPAC Name

3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKWKUSGGZNXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0045836
Record name Nitromide
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Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Cream powder; [Alfa Aesar MSDS]
Record name Nitromide
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Vapor Pressure

0.00000016 [mmHg]
Record name Nitromide
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CAS No.

121-81-3
Record name 3,5-Dinitrobenzamide
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Synthesis routes and methods I

Procedure details

Preparation of 2-(aziridin-1-yl)-3,5-dinitrobenzamide(14) Reaction of 2-chloro-3,5-dinitrobenzamide [Palmer et al., J.Med.Chem. 1996, 39, 2518-2528] in ethyl acetate as described in Example C except that the reaction time was 2 hours, gave 2-aziridin-1-yl)-3,5-dinitrobenzamide (14) as a yellow powder, mp 200° C. [Kahn & Ross, Chem-Biol. Int., 1969-70,1, 27-47, record mp 196° C.]1H NMR [CD3)2SO] δ8 74 (d, J=2.6 Hz, 1H, H-4), 8.35(d,J=2 Hz, 1H, H-6), 8.10, 7 93 (2 br s,2H, CONH2), 2.40 (s, 4H, aziridine-H) 13NMR δ
[Compound]
Name
2-(aziridin-1-yl)-3,5-dinitrobenzamide(14)
Quantity
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The L-malic salt (5 mg, 14 μm) was dissolved in a mixture of 1 ml H2O, 3.5 mg (3 meq) NaHCO3, and 1 ml acetonitrile and 3.2 mg (14 μm) of 3,5-dinitrobenzoyl chloride was added and the reaction stirred for 16 hr at room temperature. After 5 ml H2O was added, the reaction was vacuum filtered and washed with H2O (2×1 ml portions), cold isopropanol (2×1 ml portions) and diethyl ether (2×2 ml) to isolate 2.5 mg of the 3,5-dinitrobenzamide, "DBN", (85 area % by gradient reverse phase HPLC).
Quantity
3.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
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solvent
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Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

5 mg (14 μm) of the L-malic salt was dissolved in a mixture of 1 ml H2O, 3.5 mg (3 meq) NaHCO3, and 1 ml acetonitrile. 3.2 mg (14 μm) 3,5-dinitrobenzoyl chloride was added and the reaction stirred for 16 hr at room temperature. After 5 ml H2O was added, the reaction was vacuum filtered and washed with H2O (2×1 ml portions), cold isopropanol (2×1 ml portions) and diethyl ether (2×2 ml) to isolate 2.5 mg of the 3,5-dinitrobenzamide (85 area % by gradient reverse phase HPLC).
Quantity
3.2 mg
Type
reactant
Reaction Step One
Quantity
3.5 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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